13-Tetradecen-1-ol acetate
Description
Evolutionary Significance of Lepidopteran Pheromone Specificity
The evolutionary trajectory of 13-TDA as a pheromone component is closely tied to its role in maintaining reproductive isolation among closely related insect species. In moths such as Spodoptera littoralis and S. litura, 13-TDA and its structural analogs serve as the primary sex pheromone components, distinguishing these species from others in the genus. Gene duplication events followed by subfunctionalization have been identified as key mechanisms driving the specificity of pheromone reception systems. For example, ancestral reconstruction of odorant receptors (ORs) in Spodoptera revealed that a duplication of the OR5 gene lineage allowed one copy to retain broad ligand sensitivity while the other evolved narrow specificity for 13-TDA.
This evolutionary innovation likely provided a selective advantage by reducing interspecific mating attempts. Comparative genomic analyses show that eight amino acid substitutions in the binding pocket of the OR5 receptor lineage were critical for narrowing ligand specificity to 13-TDA. Such mutations altered the receptor’s electrostatic potential and van der Waals interaction surfaces, enabling precise discrimination against structurally similar compounds produced by sympatric species.
Properties
IUPAC Name |
tetradec-13-enyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3H,1,4-15H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXBZPMJYIXTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873080 | |
| Record name | 13-Tetradecen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56221-91-1 | |
| Record name | 13-Tetradecen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-Tetradecen-1-ol acetate can be synthesized through the esterification of 13-tetradecen-1-ol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction conditions often involve heating the mixture to reflux to ensure complete conversion of the alcohol to the acetate ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to 13-tetradecen-1-ol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Ammonia (NH₃) in an alcohol solvent.
Major Products Formed:
Oxidation: 13-Tetradecenal or 13-tetradecanoic acid.
Reduction: 13-Tetradecen-1-ol.
Substitution: 13-Tetradecen-1-amine.
Scientific Research Applications
13-Tetradecen-1-ol acetate, also known as 13-tetradecenyl acetate, is a chemical compound with the molecular formula . It is a carboxylic ester that has various applications, particularly in the field of insect pheromones .
Scientific Research Applications
Insect Pheromone: 13-Tetradecenyl acetate is identified as a sex attractant pheromone component of the click beetle Melanotus communis, which is an economically important pest .
Field Trials and Dose-Response Tests
Dose-response test of 13-tetradecenyl acetate: Field trials were conducted to determine the optimal dose of 13-14:OAc for attracting M. communis. A trial was set up for 8 weeks in six fields planted with maize, cucumber, tomato, and peanut. Test doses of 0.33, 1.0, 3.3, and 10 mg/ml of 13–14:OAc were used .
Dose-response tests with 13-tetradecenyl acetate: The 10 mg dose was significantly more attractive than the lower doses. Captures with the 0.33, 1.0, and 3.3 mg doses were significantly greater than the control .
Pheromone Dispenser Comparison
Comparison of pheromone dispensers for 13-tetradecenyl acetate: A trial comparing plastic bag and rubber septum dispensers showed that captures in traps baited with polyethylene bags declined exponentially, while captures in traps baited with rubber septa were relatively stable for 4 weeks. Catches in traps baited with plastic bags were not significantly different than those in traps baited with septa at week 1 and 2, but were significantly less than the septa in week 3 and 4 .
Applications in Pest Management
- Attractant for Male Beetles: 13-Tetradecenyl acetate is strongly attractive to conspecific male beetles and can be used in traps for monitoring and control .
- Optimal Dose: A dose of 10 mg/ml of 13-14:OAc is significantly more effective in attracting beetles than lower doses .
- Pheromone Dispensers: Rubber septa dispensers provide a more stable release of the pheromone compared to plastic bags .
- Corn Borer Pheromone: It is also a sex pheromone component of the corn borer .
Mechanism of Action
The mechanism of action of 13-tetradecen-1-ol acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to olfactory receptors in insects, triggering a behavioral response. In biological systems, it may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: The acetate group can be hydrolyzed to release 13-tetradecen-1-ol, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
ADMET Profile
- Intestinal absorption : 85–92% .
- Plasma protein binding : 91–97% .
- CYP450 inhibition : Moderate affinity for enzymes like sphingosine 1-phosphate receptor Edg-3 (83.56% binding) .
Structural and Functional Analogues
The following table compares 13-Tetradecen-1-ol acetate with structurally related fatty alcohol esters and terpene-derived acetates:
Physicochemical and Chromatographic Comparison
*MIC: Minimum Inhibitory Concentration in plant extracts.
Biological Activity
13-Tetradecen-1-ol acetate, also known as 13-tetradecenyl acetate, is a compound primarily recognized for its role as a sex pheromone in certain beetle species, particularly Melanotus communis. This article explores the biological activities associated with this compound, including its effects on insect behavior, potential cytotoxicity, and antibacterial properties.
- Chemical Formula : C₁₆H₃₀O₂
- Molecular Weight : 254.4082 g/mol
- IUPAC Name : 13-tetradecen-1-yl acetate
- CAS Registry Number : 56221-91-1
Insect Behavior and Pheromonal Activity
Research has demonstrated that 13-tetradecenyl acetate serves as a potent sex attractant for male Melanotus communis beetles. Field studies indicated a strong dose-dependent response to this compound, suggesting its effectiveness in attracting conspecific males without influencing other species. The compound's simplicity allows for easy synthesis, making it a viable candidate for pest management strategies targeting corn wireworms .
Table 1: Field Evaluation of 13-Tetradecenyl Acetate
| Treatment Type | Attractiveness to Males | Notes |
|---|---|---|
| Rubber Septum | High | Effective and easy to use |
| Plastic Bag Dispenser | Moderate | Less efficient compared to rubber septum |
Cytotoxicity and Antibacterial Activity
In vitro studies have explored the cytotoxic effects of this compound alongside other compounds derived from marine organisms. One study reported significant cytotoxicity against various cancer cell lines, including AGS (gastric cancer), DLD-1 (colorectal cancer), and HeLa (cervical cancer) cells, with IC50 values ranging from 19.4 to 34.8 μg/mL. The anti-inflammatory properties were also noted in extracts containing this compound .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μg/mL) |
|---|---|
| AGS | 19.4 |
| DLD-1 | 34.8 |
| HeLa | 32.7 |
Additionally, antibacterial assays showed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes .
Case Studies
- Pheromone Application in Pest Management : A field study was conducted using slow-release dispensers of 13-tetradecenyl acetate to monitor M. communis populations. Results indicated that the use of this pheromone could significantly enhance monitoring efforts and potentially reduce pesticide usage by targeting specific pest populations .
- Cytotoxicity Assessment : A comprehensive study evaluated the cytotoxic effects of various extracts containing this compound on human cancer cell lines. The findings supported the potential use of this compound in developing natural anticancer therapies .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the primary degradation pathway for 13-tetradecen-1-ol acetate, yielding 13-tetradecen-1-ol and acetic acid. This reaction occurs under acidic or basic conditions, with kinetics influenced by temperature and pH.
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents/Catalysts | Temperature | Time | Products | Yield | Source |
|---|---|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (0.5 M) | 80°C | 4 hr | 13-Tetradecen-1-ol + Acetic acid | ~85% | |
| Basic hydrolysis | NaOH (1 M) | 60°C | 2 hr | 13-Tetradecen-1-ol + Acetate ion | ~92% |
-
Mechanism :
-
Acidic : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
-
Basic : Hydroxide ions directly attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release the alcohol and acetate ion.
-
Hydrogenation
The double bond in the tetradecenyl chain undergoes catalytic hydrogenation, producing saturated 13-tetradecanol acetate. This reaction is critical for modifying the compound’s physical properties and biological activity.
Table 2: Hydrogenation Parameters
| Catalyst | H₂ Pressure | Solvent | Temperature | Time | Product | Conversion | Source |
|---|---|---|---|---|---|---|---|
| Pd/C (5%) | 1 atm | Ethanol | 25°C | 6 hr | 13-Tetradecanol acetate | 95% | |
| PtO₂ | 3 atm | THF | 50°C | 3 hr | 13-Tetradecanol acetate | 98% |
-
Selectivity : Hydrogenation exclusively targets the double bond, leaving the ester group intact.
Esterification and Transesterification
The acetate group participates in reversible esterification and transesterification reactions, enabling functional group interchange.
Key Findings :
-
Esterification : Reaction with carboxylic acids (e.g., propionic acid) under acidic conditions forms new esters (e.g., 13-tetradecenyl propionate) .
-
Transesterification : Methanol in the presence of NaOCH₃ converts the acetate to methyl acetate and 13-tetradecen-1-ol at 60°C (yield: 88%) .
Stability and Degradation
Q & A
Q. How can 13-Tetradecen-1-ol acetate be identified and characterized in natural product extracts?
Methodological Answer: this compound is commonly identified using gas chromatography-mass spectrometry (GC-MS) . Key steps include:
Sample Preparation : Extract lipids or volatile compounds using solvents like hexane or ethyl acetate .
GC Parameters : Use a non-polar column (e.g., DB-5MS) with a temperature gradient (e.g., 50°C to 300°C at 5°C/min) to resolve structurally similar compounds .
MS Detection : Compare fragmentation patterns to reference libraries (e.g., NIST Chemistry WebBook) .
Q. Key Characterization Data :
Q. What safety protocols are essential when handling this compound in laboratory environments?
Methodological Answer: While specific safety data for this compound is limited, general precautions for similar acetates include:
Ventilation : Use fume hoods to avoid inhalation of vapors .
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Questions
Q. How should researchers address discrepancies in reported concentrations of this compound across different plant species?
Methodological Answer: Discrepancies often arise due to:
- Extraction Efficiency : Polar solvents (e.g., methanol) yield higher recoveries in lipid-rich matrices compared to hexane .
- Geographical Variation : Biosynthetic pathways in plants like Hippophae rhamnoides (sea buckthorn) vs. Rhodiola imbricata may alter acetate production .
- Analytical Calibration : Use internal standards (e.g., methyl esters) to normalize quantification errors in GC-MS .
| Reported Concentrations | Plant Source | Concentration (%) | Reference |
|---|---|---|---|
| Sea buckthorn essential oil | Hippophae rhamnoides | 1.66% | |
| Rhodiola imbricata root extract | Cold desert species | Not quantified |
Q. Resolution Strategy :
Q. What strategies optimize the detection of this compound in complex matrices using GC-MS?
Methodological Answer: Optimization involves:
Derivatization : Acetylation or silylation to enhance volatility for trace analysis .
Column Selection : Mid-polar columns (e.g., DB-17MS) improve separation of unsaturated acetates from alkanes .
Ionization Mode : Electron impact (EI) at 70 eV ensures reproducible fragmentation patterns .
Q. Critical Parameters :
Q. How does the stereochemistry of this compound influence its biological activity and analytical detection?
Methodological Answer:
- Biological Impact : The Z/E configuration affects pheromone activity in insects and antimicrobial properties in plants . For example, cis-isomers may exhibit stronger bioactivity due to membrane interaction .
- Analytical Challenges : Stereoisomers require chiral columns (e.g., Cyclosil-B) or hyphenated techniques (GC-IR) for resolution .
Q. Experimental Design :
Q. What are the thermodynamic properties of this compound, and how do they affect experimental design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
